

# Comparative Analysis of Cross-Reactivity for the TNK2 Inhibitor XMD16-5

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## Compound of Interest

Compound Name: XMD16-5

Cat. No.: B611851

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A detailed examination of the selectivity profile of **XMD16-5**, a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), reveals a high degree of selectivity with limited off-target activity. This guide provides a comparative analysis of **XMD16-5**'s cross-reactivity with other known TNK2 inhibitors, XMD8-87 and AIM-100, supported by available experimental data from kinase profiling assays.

This comparison is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of **XMD16-5**'s performance and its suitability for further investigation. The data is presented in structured tables, and detailed experimental methodologies are provided for the key assays cited.

## Executive Summary of Kinase Selectivity

**XMD16-5** demonstrates a favorable selectivity profile, primarily targeting TNK2 with minimal inhibition of other kinases at tested concentrations. When compared to XMD8-87, another potent TNK2 inhibitor, **XMD16-5** shows a distinct but similarly selective profile. Information on AIM-100's broad-spectrum selectivity remains less detailed in the public domain, but it is reported to be highly selective over several key kinases.

## Cross-Reactivity Data

The following tables summarize the available quantitative data on the cross-reactivity of **XMD16-5** and its alternatives. The data is derived from KiNativ and KINOMEscan profiling

assays, which measure the binding or inhibition of a compound against a large panel of kinases.

Table 1: KiNativ Selectivity Profile of **XMD16-5** and XMD8-87

Data represents the percentage of inhibition of kinase activity in the presence of the inhibitor. A lower percentage indicates stronger inhibition. Data is based on a visual representation from the cited source, as the raw data table was not available.<sup>[1]</sup>

Kinase Target	XMD16-5 (% Inhibition)	XMD8-87 (% Inhibition)
TNK2 (ACK1)	>90%	>90%
Other Kinases	Generally <50%	Generally <50%

Table 2: KINOMEScan Off-Target Profile of XMD8-87

This table lists the potential off-targets of XMD8-87 identified in a DiscoverX KINOMEScan assay, with their corresponding dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50). Lower values indicate stronger binding/inhibition.

Off-Target Kinase	Kd (nM)	IC50 (nM)
BRK	37	47
CSF1R	330	428
DCAMKL1	280	-
ERK5 (MAPK7)	-	-
FRK	96	264
GAK	270	-
TNK1	110	-

Table 3: Reported Selectivity of AIM-100

AIM-100 is reported to be selective for TNK2 over several other kinases.

Kinase	Activity
TNK2 (ACK1)	IC50 = 22 nM
ABL1	Selective over
BTK	Selective over
Lck	Selective over
LYN	Selective over
25 Other Kinases	No inhibition observed

## Experimental Protocols

### KiNativ™ Kinase Profiling:

The KiNativ™ assay is an activity-based profiling method that measures the ability of a compound to compete with an ATP-based probe for binding to the active site of kinases within a native cell lysate.

- **Lysate Preparation:** Cells or tissues are lysed to release native kinases.
- **Inhibitor Incubation:** The lysate is incubated with the test compound (e.g., **XMD16-5**) at a specific concentration.
- **Probe Labeling:** A biotinylated, irreversible ATP probe is added to the lysate. This probe covalently labels the ATP-binding site of active kinases that are not blocked by the test inhibitor.
- **Digestion:** The protein mixture is digested into peptides.
- **Enrichment:** Biotinylated peptides (from labeled kinases) are enriched using streptavidin affinity chromatography.
- **LC-MS/MS Analysis:** The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.

- **Data Analysis:** The abundance of each identified kinase peptide is compared between the inhibitor-treated sample and a DMSO control. A reduction in the peptide signal in the presence of the inhibitor indicates that the compound bound to the kinase and prevented probe labeling, thus signifying inhibition.

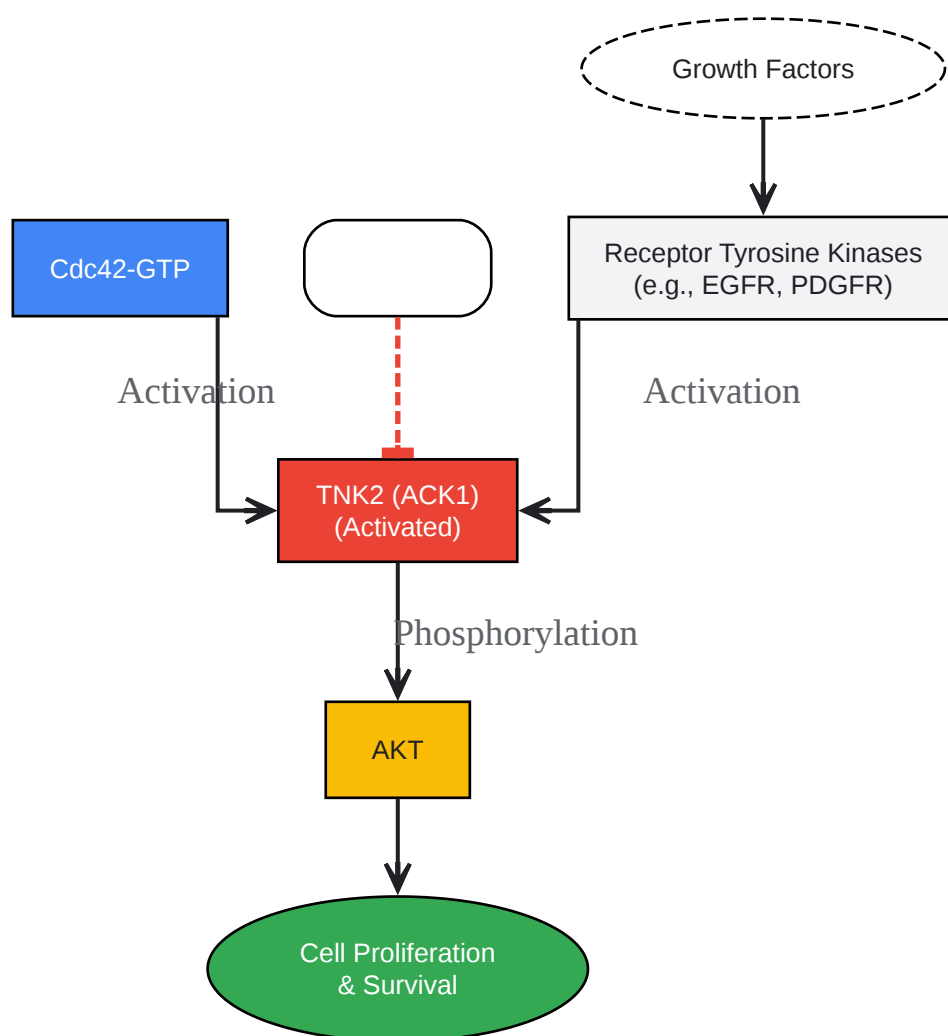
#### KINOMEScan™ Assay (DiscoverX):

The KINOMEScan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of DNA-tagged recombinant kinases.

- **Assay Components:** The assay consists of the DNA-tagged kinase, an immobilized ligand that binds to the kinase active site, and the test compound.
- **Competitive Binding:** The test compound is incubated with the kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase.
- **Quantification:** The amount of kinase that remains bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
- **Data Output:** Results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO-only reaction. A low %Ctrl value indicates that the test compound effectively displaced the kinase from the immobilized ligand, signifying strong binding. Dissociation constants ( $K_d$ ) can also be determined from dose-response curves.

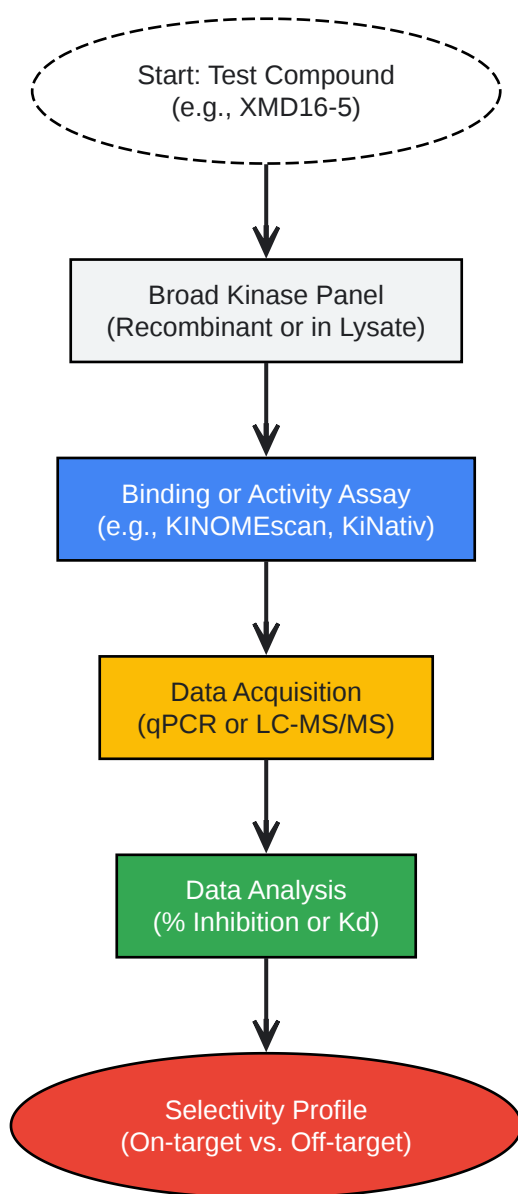
## TNK2 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TNK2 signaling pathway and a general workflow for kinase inhibitor profiling.



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Caption: Simplified TNK2 (ACK1) signaling pathway.



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Caption: General workflow for kinase inhibitor profiling.

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## References

- 1. researchgate.net [researchgate.net]
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